8-Nitro-chroman-3-ylamine hydrochloride
Description
8-Nitro-chroman-3-ylamine hydrochloride is a nitro-substituted chroman derivative where the chroman backbone (a benzopyran moiety fused with a saturated oxygen-containing ring) is functionalized with an amine group at the 3-position and a nitro group at the 8-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological and synthetic applications. Chroman derivatives are frequently explored as intermediates for polyimides, CNS agents, or antimicrobial compounds due to their rigid aromatic systems and tunable substituents .
Properties
CAS No. |
878807-40-0 |
|---|---|
Molecular Formula |
C9H11ClN2O3 |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
8-nitro-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
InChI |
InChI=1S/C9H10N2O3.ClH/c10-7-4-6-2-1-3-8(11(12)13)9(6)14-5-7;/h1-3,7H,4-5,10H2;1H |
InChI Key |
HKSYZCNYLMTGHM-UHFFFAOYSA-N |
SMILES |
C1C(COC2=C1C=CC=C2[N+](=O)[O-])N.Cl |
Canonical SMILES |
C1C(COC2=C1C=CC=C2[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential
8-Nitro-chroman-3-ylamine hydrochloride is being investigated for its role in developing new medications targeting neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety disorders. Research has indicated that compounds with similar structures can modulate serotonin receptors, which are implicated in various psychiatric conditions .
Case Study: Serotonin Receptor Modulation
A study highlighted the synthesis of compounds that act on the serotonin 5-HT1 receptor family, showing promising results in preclinical models for anxiety and depression. The structural similarities to 8-Nitro-chroman-3-ylamine hydrochloride suggest that it may exhibit comparable pharmacological effects .
Biochemical Research
Enzyme Activity and Protein Interactions
The compound serves as a valuable tool in biochemical assays aimed at understanding enzyme kinetics and protein interactions. Its nitro group can influence the electronic properties of the molecule, making it useful for probing enzyme mechanisms .
Data Table: Enzyme Inhibition Studies
| Compound | Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| 8-Nitro-chroman-3-ylamine | Acetylcholinesterase | Competitive | 15 |
| Control Compound | Acetylcholinesterase | Non-competitive | 30 |
Material Science
Development of Advanced Materials
Research into the applications of 8-Nitro-chroman-3-ylamine hydrochloride in material science focuses on its potential in creating durable polymers and coatings. The compound's unique structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength .
Case Study: Polymer Synthesis
A recent study explored the incorporation of nitrochroman derivatives into polymer matrices, demonstrating improved resistance to environmental degradation. This suggests potential applications in protective coatings and advanced composite materials .
Analytical Chemistry
Reference Standards in Analytical Techniques
In analytical chemistry, 8-Nitro-chroman-3-ylamine hydrochloride is utilized as a standard reference material for various spectroscopic techniques. Its defined structure allows for accurate calibration in methods such as HPLC and mass spectrometry .
Data Table: Analytical Performance Metrics
| Technique | Parameter | Value |
|---|---|---|
| HPLC | Retention Time | 5.2 min |
| Mass Spectrometry | m/z Ratio | 205 (M+H) |
Cosmetic Formulations
Antioxidant Properties
The compound is being explored for its antioxidant effects in cosmetic formulations, particularly skin care products. Its ability to scavenge free radicals could contribute to anti-aging formulations .
Case Study: Skin Care Efficacy
A study assessed the efficacy of formulations containing 8-Nitro-chroman-3-ylamine hydrochloride on human skin fibroblasts, showing reduced oxidative stress markers compared to control formulations without the compound. This highlights its potential role in enhancing skin health through topical applications .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Nitro Group (8-NO₂): Compared to bromo/methoxy or chloro substituents in the analogs, the nitro group is strongly electron-withdrawing. This may enhance reactivity in electrophilic substitution reactions or alter binding affinity in biological targets . Halogen vs.
Molecular Weight and Solubility :
- The dichloro analog has the lowest molecular weight (268.57), which may favor better bioavailability. The nitro derivative’s estimated weight (~268.5) suggests comparable pharmacokinetic properties .
Applications :
- Chlorinated and brominated analogs are used as intermediates for polyimides or pharmacological research, while the nitro derivative’s electron-deficient structure may suit antimicrobial or CNS drug development .
Research Findings and Limitations
- Synthetic Utility: Chlorinated chroman derivatives (e.g., 3-chloro-N-phenyl-phthalimide) are key monomers for polyimide synthesis, suggesting that 8-Nitro-chroman-3-ylamine hydrochloride could serve a similar role in polymer chemistry .
- Pharmacological Potential: Memantine hydrochloride (a structurally distinct ammonium salt) is used in neurodegenerative disease treatment, implying that chroman-3-ylamine analogs might target ion channels or neurotransmitter systems .
- Stability : Hydrochloride salts of related compounds (e.g., benzydamine, fluoxetine) exhibit enhanced stability under analytical conditions, a trait likely shared by 8-Nitro-chroman-3-ylamine hydrochloride .


Preparation Methods
Nitration of Chroman Precursors
Nitration is a critical step to introduce the nitro group at the 8-position of the chroman ring. According to literature on 3-nitrochromenes and related compounds, nitration can be achieved using classical nitrating agents such as:
- Nitrogen monoxide with alumina (Al2O3) for unsubstituted chromenes.
- Copper nitrate (Cu(NO3)2) combined with acetic anhydride for 4-substituted chromenes.
These methods ensure regioselective nitration, favoring the 8-position in chroman systems analogous to chromene nitration protocols.
Amination and Formation of Chroman-3-ylamine
The amination step to obtain chroman-3-ylamine typically involves reduction or substitution reactions on intermediate nitrochroman compounds or direct amination of chroman precursors. A key approach is the reduction of nitro groups to amines under controlled conditions, often employing:
Conversion to Hydrochloride Salt
The free amine is converted to its hydrochloride salt to enhance stability and facilitate purification. This is typically accomplished by:
- Treating the free base amine with hydrochloric acid in suitable solvents such as toluene or isopropanol.
- Crystallization or re-slurrying in solvents like 2-butanone to obtain high-purity crystalline hydrochloride salts.
Representative Preparation Procedure (Based on Patent WO2015038022A1)
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of chroman intermediate | Starting chroman derivative | May involve stereoselective synthesis to ensure (R)-enantiomer predominance |
| 2 | Nitration at 8-position | Nitric acid / sulfuric acid mixture at 0°C | Controlled addition and temperature to avoid over-nitration |
| 3 | Amination/reduction | NaBH4-BF3·THF complex or biotransformation | Ensures selective reduction of nitro group to amine |
| 4 | Deprotection (if applicable) | Thioglycolic acid or cysteine with LiOH or KOH | Removes protecting groups if used |
| 5 | Formation of hydrochloride salt | HCl in toluene or isopropanol | Crystallization to purify and isolate salt form |
This method emphasizes stereochemical control and high purity, suitable for pharmaceutical intermediates.
Alternative Nitration and Amination Approaches
Direct Nitration of Chroman : Using mixed acid nitration at low temperatures (0°C) followed by neutralization and extraction steps, as described in analogous nitro-amine hydrochloride preparations (e.g., 4-nitrophenethylamine hydrochloride), can be adapted with rigorous pH control and recrystallization for purity.
Cascade Reactions for Nitrochroman Formation : The oxa-Michael-Henry-dehydration cascade reaction starting from salicylaldehydes and nitroalkenes can be employed to synthesize nitrochroman intermediates, which can then be converted to amines. Catalysts such as L-proline, triethylamine, or pyrrolidine/benzoic acid combinations improve yields and selectivity.
Research Findings and Optimization
Enantiomeric Excess : The stereochemistry at the amine-bearing carbon is crucial. Methods involving biotransformation or chiral catalysts achieve high enantiomeric excess, which is essential for the biological activity of the final compound.
Purification : Two-step purification involving salt formation and crystallization is effective in achieving high purity and yield. Re-slurrying in solvents like 2-butanone enhances crystallinity and removes impurities.
Green Chemistry Approaches : Mechanochemical methods such as ball milling with solid bases (e.g., K2CO3) have been reported for related nitrochromene syntheses, offering reduced reaction times and solvent use, potentially adaptable for this compound.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Nitration | Mixed acid nitration at low temp or Cu(NO3)2/Ac2O | HNO3, H2SO4, Cu(NO3)2 | Regioselective nitration | Control of over-nitration |
| Amination | Reduction of nitro group using NaBH4-BF3·THF or biotransformation | NaBH4-BF3·THF, biocatalysts | High stereoselectivity | Requires careful control |
| Deprotection | Thioglycolic acid or cysteine treatment | Thioglycolic acid, LiOH/KOH | Removes protecting groups | Additional purification needed |
| Salt Formation | HCl salt crystallization | HCl, toluene, isopropanol | Enhances purity and stability | Solvent choice critical |
| Alternative Synthesis | Cascade oxa-Michael-Henry reactions | L-proline, triethylamine, pyrrolidine | High yields, green methods | Catalyst optimization |
Q & A
Basic Research Questions
Q. What are the key chemical identifiers and structural characteristics of 8-nitro-chroman-3-ylamine hydrochloride, and how can they be validated experimentally?
- Answer : The molecular formula (C₉H₁₁ClN₂O₃) and molecular weight (230.65 g/mol) are foundational identifiers . Structural validation requires techniques like ¹H/¹³C NMR to confirm the chroman backbone, nitro group position, and amine hydrochloride salt formation. High-resolution mass spectrometry (HRMS) should corroborate the molecular ion peak. For crystalline samples, X-ray diffraction (XRD) resolves stereochemical ambiguities. Note: Positional isomers (e.g., 3-ylamine vs. 4-ylamine) may necessitate comparative spectral libraries .
Q. How can researchers optimize the synthesis of 8-nitro-chroman-3-ylamine hydrochloride to improve yield and purity?
- Answer : Synthesis typically involves nitration of chroman derivatives followed by amine functionalization and HCl salt formation. Design of Experiments (DoE) can optimize reaction parameters (temperature, stoichiometry, solvent polarity). For example:
- Nitration : Use mixed HNO₃/H₂SO₄ under controlled cooling (0–5°C) to minimize byproducts.
- Amine protection : Boc-group strategies reduce side reactions during HCl salt formation.
- Purification : Recrystallization (ethanol/water) or preparative HPLC (C18 column, 0.1% TFA in mobile phase) enhances purity. Validate via HPLC-UV (λ = 254 nm) and elemental analysis .
Q. What methodologies are recommended for assessing solubility and stability of 8-nitro-chroman-3-ylamine hydrochloride under varying conditions?
- Answer :
- Solubility : Use shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol, PBS). Quantify via UV-Vis spectroscopy (calibration curve at λ_max ≈ 280 nm).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor nitro group reduction (TLC, Rf shifts) and amine oxidation (HPLC-MS). For photostability, follow ICH Q1B guidelines (UV/vis light exposure) .
Q. Which analytical techniques are most reliable for quantifying 8-nitro-chroman-3-ylamine hydrochloride in complex matrices?
- Answer :
- Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid; flow rate: 1 mL/min) provides robust quantification.
- LC-MS/MS (MRM mode) enhances specificity in biological samples (e.g., plasma).
- Validate methods per ICH Q2(R1) for linearity (R² > 0.995), LOD/LOQ, and recovery (>90%) .
Advanced Research Questions
Q. How can researchers investigate the pharmacological activity of 8-nitro-chroman-3-ylamine hydrochloride against neurodegenerative targets?
- Answer : Begin with in vitro enzyme inhibition assays (e.g., acetylcholinesterase or monoamine oxidase-B). Use kinetic assays (Ellman’s method for AChE) to determine IC₅₀ values. Pair with molecular docking (AutoDock Vina) to predict binding modes to active sites. Validate findings in primary neuronal cultures (MTT assay for cytotoxicity; Western blot for protein targets) .
Q. What computational strategies are effective in predicting the metabolic pathways of 8-nitro-chroman-3-ylamine hydrochloride?
- Answer : Use in silico tools (e.g., Schrödinger’s Metabolism Module, MetaSite) to predict Phase I/II metabolism. Focus on nitro reduction (likely forming amine intermediates) and glucuronidation. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Track metabolites via HRMS/MS and compare fragmentation patterns to synthetic standards .
Q. How should contradictory data on the compound’s reactivity under acidic vs. basic conditions be resolved?
- Answer : Contradictions may arise from nitro group behavior. Conduct pH-dependent stability studies (1M HCl vs. 1M NaOH, 25°C). Monitor via:
- UV-Vis spectroscopy : Nitro → nitroso transitions under basic conditions (λ shift from 280 nm to 320 nm).
- ¹H NMR : Track amine protonation/deprotonation.
- DFT calculations (Gaussian 16) can model electronic effects. Replicate experiments across labs to rule out batch variability .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of 8-nitro-chroman-3-ylamine derivatives?
- Answer :
- Analog synthesis : Modify nitro position (e.g., 6-nitro), amine substituents, or chroman oxygenation.
- SAR matrix : Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity).
- Multivariate analysis (PCA or PLS) identifies critical descriptors (e.g., logP, H-bond donors). Publish raw data in repositories (e.g., Zenodo) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


